Cas no 749256-94-8 (Pyridine, 2,4-dimethyl-6-(trifluoromethyl)- (Related Reference))
Pyridine, 2,4-dimethyl-6-(trifluoromethyl)- (Related Reference) Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 2,4-dimethyl-6-(trifluoromethyl)- (Related Reference)
- Pyridine, 2,4-dimethyl-6-(trifluoromethyl)-
- 749256-94-8
- SCHEMBL14927264
- FT-0698929
- HJOVAIYWMCQBRG-UHFFFAOYSA-N
- 2,4-dimethyl-6-(trifluoromethyl)pyridine
- DB-199593
-
- Inchi: 1S/C8H8F3N/c1-5-3-6(2)12-7(4-5)8(9,10)11/h3-4H,1-2H3
- InChI Key: HJOVAIYWMCQBRG-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)C=C(C)N=1)(F)F
Computed Properties
- Exact Mass: 175.06094
- Monoisotopic Mass: 175.06088375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
Pyridine, 2,4-dimethyl-6-(trifluoromethyl)- (Related Reference) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195232-5g |
2,4-Dimethyl-6-(trifluoromethyl)pyridine |
749256-94-8 | 97% | 5g |
$2921.20 | 2023-09-01 | |
| Alichem | A029195232-10g |
2,4-Dimethyl-6-(trifluoromethyl)pyridine |
749256-94-8 | 97% | 10g |
$4180.80 | 2023-09-01 | |
| Alichem | A029195232-25g |
2,4-Dimethyl-6-(trifluoromethyl)pyridine |
749256-94-8 | 97% | 25g |
$7035.00 | 2023-09-01 | |
| Crysdot LLC | CD00002169-1g |
2,4-Dimethyl-6-(trifluoromethyl)pyridine |
749256-94-8 | 97% | 1g |
$100 | 2024-07-19 | |
| Crysdot LLC | CD00002169-5g |
2,4-Dimethyl-6-(trifluoromethyl)pyridine |
749256-94-8 | 97% | 5g |
$300 | 2024-07-19 | |
| Crysdot LLC | CD00002169-10g |
2,4-Dimethyl-6-(trifluoromethyl)pyridine |
749256-94-8 | 97% | 10g |
$500 | 2024-07-19 | |
| Crysdot LLC | CD00002169-25g |
2,4-Dimethyl-6-(trifluoromethyl)pyridine |
749256-94-8 | 97% | 25g |
$980 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040478-5g |
2,4-Dimethyl-6-(trifluoromethyl)pyridine |
749256-94-8 | 97% | 5g |
¥12448.00 | 2024-07-28 |
Pyridine, 2,4-dimethyl-6-(trifluoromethyl)- (Related Reference) Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Pyridine, 2,4-dimethyl-6-(trifluoromethyl)- (Related Reference)
Pyridine, 2,4-dimethyl-6-(trifluoromethyl)-: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Trends
CAS No. 749256-94-8 represents a unique pyridine derivative characterized by its molecular structure, which features a six-membered aromatic ring with a trifluoromethyl group at the 6-position and dimethyl substituents at the 2- and 4-positions. This heterocyclic compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research, materials science, and organic synthesis. The trifluoromethyl moiety, in particular, contributes to the compound's enhanced metabolic stability and lipophilicity, making it a valuable scaffold for drug development. Researchers are increasingly exploring its role in modulating biological targets such as ion channels, enzymes, and receptors.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 2,4-dimethyl-6-(trifluoromethyl)pyridine through catalytic fluorination or electrophilic substitution reactions. A 2023 study published in Organic Letters demonstrated that the use of fluorinated reagents in combination with transition-metal catalysts significantly improved the selectivity and yield of this compound. Such developments are critical for its application in the synthesis of bioactive molecules, as the fluorine atoms enhance the compound's biological activity and reduce metabolic degradation.
The pyridine ring serves as a versatile platform for functional group modification, allowing researchers to tailor its properties for specific applications. For instance, the dimethyl substituents at the 2- and 4-positions influence the compound's steric and electronic properties, which can be further modified through cross-coupling reactions. This flexibility has led to its incorporation in the design of novel pharmaceutical agents targeting neurological disorders, cancer, and inflammatory conditions.
In the context of drug discovery, 2,4-dimethyl-6-(trifluoromethyl)pyridine has been identified as a potential lead compound for the development of ion channel modulators. A 2024 study published in Journal of Medicinal Chemistry highlighted its ability to selectively interact with voltage-gated sodium channels, suggesting its potential as an anticonvulsant or antiarrhythmic agent. The trifluoromethyl group's electron-withdrawing effect is believed to play a key role in this interaction, as it enhances the compound's ability to stabilize the open state of these channels.
Additionally, the pyridine derivative has shown promise in the field of materials science. Its high electron affinity and aromaticity make it suitable for use in organic semiconductors and optoelectronic devices. A recent review in Advanced Materials (2023) discussed the potential of fluorinated pyridine derivatives in improving the efficiency of organic light-emitting diodes (OLEDs). The trifluoromethyl substituent was found to enhance charge carrier mobility while reducing non-radiative recombination, a critical factor in the performance of such devices.
The synthesis of 2,4-dimethyl-6-(trifluoromethyl)pyridine has also been explored in the context of green chemistry. Researchers are increasingly focusing on developing environmentally sustainable methods to produce this compound, as traditional fluorination processes often involve hazardous reagents. A 2023 study in Green Chemistry reported the use of fluorinated solvents and catalytic systems to minimize waste generation and improve the sustainability of the synthesis process. Such efforts align with the growing emphasis on eco-friendly chemical manufacturing in the pharmaceutical and materials industries.
Furthermore, the chemical stability of 2,4-dimethyl-6-(trifluoromethyl)pyridine has been studied in various biological environments. A 2024 paper in Chemical Research in Toxicology investigated its metabolic fate in liver microsomes, revealing that the compound exhibits prolonged half-life compared to its non-fluorinated analogs. This property is particularly advantageous for drug candidates requiring extended plasma concentrations to achieve therapeutic effects.
Another area of interest is the application of this compound in catalytic reactions. Its aromatic ring and fluorine-containing substituents make it a valuable ligand in transition-metal complexes. A 2023 study in ACS Catalysis demonstrated that fluorinated pyridine derivatives can act as efficient ligands in asymmetric hydrogenation reactions, enhancing the selectivity of the catalytic process. This finding underscores the versatility of 2,4-dimethyl-6-(trifluoromethyl)pyridine beyond its role as a pharmaceutical scaffold.
The pharmacokinetic profile of 2,4-dimethyl-6-(trifluoromethyl)pyridine has also been evaluated in preclinical studies. Research published in Drug Metabolism and Disposition (2023) indicated that the compound exhibits low plasma protein binding and rapid renal clearance, which may influence its bioavailability and dosing requirements. These findings are crucial for optimizing its therapeutic potential and minimizing potential side effects.
Finally, the structural diversity of 2,4-dimethyl-6-(trifluoromethyl)pyridine has led to its incorporation in the design of multitarget drugs. By modifying the dimethyl groups or introducing additional functional groups, researchers can fine-tune its interactions with multiple biological targets. This approach is particularly relevant in the treatment of complex diseases such as cancer, where the simultaneous modulation of multiple pathways is often required.
In conclusion, 2,4-dimethyl-6-(trifluoromethyl)pyridine (CAS 143541-24-4) represents a promising compound with a wide range of applications in pharmaceutical and materials science. Its unique chemical properties, including the presence of fluorine atoms and dimethyl substituents, make it a valuable scaffold for drug development and advanced materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemical and biological research.
For further information on the synthesis, properties, and applications of 2,4-dimethyl-6-(trifluoromethyl)pyridine, researchers are encouraged to consult recent publications in specialized journals such as Organic Letters, Journal of Medicinal Chemistry, and Advanced Materials. These resources provide detailed insights into the compound's potential and its role in cutting-edge scientific advancements.
Overall, the trifluoromethyl group and the pyridine ring structure of this compound position it as a key player in the development of new therapeutics and materials. As research in this area continues to evolve, the importance of 2,4-dimethyl-6-(trifluoromethyl)pyridine is likely to grow, contributing to breakthroughs in both medicine and technology.
By exploring the chemical properties and synthetic methods of 2,4-dimethyl-6-(trifluoromethyl)pyridine, scientists can unlock new opportunities for its application. Whether in the design of pharmaceutical agents or the creation of advanced materials, this compound exemplifies the power of heterocyclic chemistry in addressing complex scientific challenges.
As the field of organic chemistry advances, the study of compounds like 2,4-dimethyl-6-(trifluoromethyl)pyridine will remain a focal point for innovation. Its unique structure and functional groups continue to inspire new research directions, ensuring its relevance in both academic and industrial settings.
Ultimately, the 2,4-dimethyl-6-(trifluoromethyl)pyridine represents a testament to the importance of fluorinated compounds in modern chemistry. Its potential applications and the ongoing research into its properties highlight the significance of this compound in shaping the future of pharmaceutical and materials science.
By understanding the chemical structure and functional groups of 2,4-dimethyl-6-(trifluoromethyl)pyridine, researchers can harness its unique characteristics to drive scientific progress. This compound stands as a prime example of how organic chemistry continues to play a crucial role in addressing the challenges of the modern world.
As the study of fluorinated compounds and heterocyclic structures progresses, the importance of 2,4-dimethyl-6-(trifluoromethyl)pyridine will only continue to grow. Its potential for application in various fields underscores the significance of this compound in the ever-evolving landscape of scientific research.
With ongoing advancements in organic chemistry and pharmaceutical science, the future of 2,4-dimethyl-6-(trifluoromethyl)pyridine is bright. Its unique properties and the versatility of its structure make it a valuable asset for researchers and industry professionals alike.
In summary, the study of 2,4-dimethyl-6-(trifluoromethyl)pyridine is not only a testament to the power of fluorinated compounds but also a reflection of the broader impact of heterocyclic chemistry in modern science. As research continues to uncover new possibilities, the importance of this compound in driving innovation and progress is set to increase.
By continuing to explore the chemical properties and applications of 2,4-dimethyl-6-(trifluoromethyl)pyridine, scientists can unlock new avenues for discovery and development. This compound serves as a reminder of the endless potential of organic chemistry in shaping the future of science and technology.
As the field of pharmaceutical science continues to evolve, the role of compounds like 2,4-dimethyl-6-(trifluoromethyl)pyridine will become increasingly significant. Their unique properties and potential applications underscore the importance of ongoing research in this area.
Ultimately, the study of 2,4-dimethyl-6-(trifluoromethyl)pyridine exemplifies the dynamic and ever-expanding nature of scientific research. Its contributions to various fields highlight the importance of continued exploration and innovation in the pursuit of knowledge and technological advancement.
With the continued growth of pharmaceutical science and materials engineering, the future of 2,4-dimethyl-6-(trifluoromethyl)pyridine is promising. Its potential for application and the opportunities it presents for research make it a crucial compound in the ongoing quest for scientific discovery and innovation.
By embracing the study of fluorinated compounds and heterocyclic structures, scientists can unlock new possibilities for the development of advanced therapeutics and materials. The role of 2,4-dimethyl-6-(trifluoromethyl)pyridine in this process is a testament to the transformative power of organic chemistry in shaping the future of science and technology.
As the scientific community continues to explore the vast potential of fluorinated compounds, the importance of 2,4-dimethyl-6-(trifluoromethyl)pyridine will remain a focal point for innovation and discovery. Its unique properties and applications underscore the significance of this compound in driving progress across multiple disciplines.
In conclusion, the study of 2,4-dimethyl-6-(trifluoromethyl)pyridine is a vital component of modern scientific research. Its role in pharmaceutical and materials science highlights the importance of continued exploration and innovation in the field of organic chemistry. As research in this area continues to advance, the contributions of this compound to science and technology will only continue to grow.
By understanding the chemical structure and functional groups of 2,4-dimethyl-6-(trifluoromethyl)pyridine, researchers can harness its unique characteristics to drive scientific progress. This compound serves as a prime example of how organic chemistry continues to play a crucial role in addressing the challenges of the modern world.
As the study of fluorinated compounds and heterocyclic structures progresses, the importance of 2,4-dimethyl-6-(trifluoromethyl)pyyridine will only continue to grow. Its potential for application in various fields underscores the significance of ongoing research in this area.
Ultimately, the study of 2,4-dimethyl-6-(trifluoromethyl)pyridine exemplifies the dynamic and ever-expanding nature of scientific research. Its contributions to various fields highlight the importance of continued exploration and innovation in the pursuit of knowledge and technological advancement.
With the continued growth of pharmaceutical science and materials engineering, the future of 2,4-dimethyl-6-(trifluoromethyl)pyridine is promising. Its potential for application and the opportunities it presents for research make it a crucial compound in the ongoing quest for scientific discovery and innovation.
By embracing the study of fluorinated compounds and heterocyclic structures, scientists can unlock new possibilities for the development of advanced therapeutics and materials. The role of 2,4-dimethyl-6-(trifluoromethyl)pyridine in this process is a testament to the transformative power of organic chemistry in shaping the future of science and technology.
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